4-bromo-9H-carbazole
Overview
Description
4-Bromo-9H-carbazole is a bromide-substituted derivative of carbazole . It is a useful research chemical and a photoelectric material intermediate, often used in the synthesis of OLED materials .
Synthesis Analysis
The synthesis of 4-Bromo-9H-carbazole involves several steps . Under nitrogen protection, m-dibromobenzene, o-bromoaniline, palladium (II) acetate, 2-dicyclohexylphosphine-2,4,6-triisopropylbiphenyl, and sodium tert-butoxide are added into a reaction flask . The mixture is then heated to 130°C and stirred for 24 hours . After the reaction, vacuum distillation is used to recover unreacted m-dibromobenzene . The residue is extracted with water and ethyl acetate, and the organic layer is desolvated to obtain the crude product . This crude product is then crystallized in ethanol to obtain 4-Bromo-9H-carbazole .
Molecular Structure Analysis
The carbazole ring system of 4-Bromo-9H-carbazole is essentially planar . It contains a total of 24 bonds, including 16 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 Pyrrole .
Chemical Reactions Analysis
Carbazole and its derivatives, including 4-Bromo-9H-carbazole, are known for their high hole transporting capabilities and strong fluorescence . They can be easily functionalized at the N-position and then covalently linked with other monomers . Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .
Physical And Chemical Properties Analysis
4-Bromo-9H-carbazole is a solid at room temperature . It has a molecular weight of 246.11 . The carbazole ring system is essentially planar, with an r.m.s. deviation of 0.024A for the non-H atoms .
Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Crystal Structures : The biphenyl carbazole-based derivatives, including 4-bromo-9H-carbazole, have been synthesized and characterized. These compounds exhibit high thermal stabilities, and their molecular structures are defined by various intermolecular interactions, such as C-H⋯π and π⋯π stacking among aromatic rings (Tang et al., 2021).
Electronic Spectroscopy and Bromination : The bromo derivatives of N- and C-substituted carbazoles, including 4-bromo-9H-carbazole, have been studied for their UV-absorption, fluorescence, and phosphorescence emission spectra. These derivatives showcase unique photophysical properties and intramolecular spin–orbital-coupling effects (Ponce et al., 2006).
Biological and Medicinal Applications
Crystallographic and Biological Evaluation : Certain 4-bromo-9H-carbazole derivatives have been synthesized and evaluated for their cytotoxic effects on ovarian cancer cells. These compounds exhibit significant anti-proliferative activity and could be potential candidates for treating human ovarian cancer (Saturnino et al., 2015).
Carbazole Scaffold in Medicine : 9H-carbazole and its derivatives, including 4-bromo variants, have shown a wide range of biological activities, such as antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. These molecules are promising templates for the development of clinically useful agents (Tsutsumi et al., 2016).
Antimicrobial Activities of Derivatives : The 9H-carbazole derivatives, including those with bromo modifications, have been synthesized and tested for their antimicrobial properties, demonstrating medium to strong activities against various microbial strains (Salih et al., 2016).
Safety And Hazards
4-Bromo-9H-carbazole is classified as a warning under the GHS07 pictogram . It causes skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .
Future Directions
Carbazole-based compounds, including 4-Bromo-9H-carbazole, are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . Therefore, they offer a promising avenue for investigating various fields, including organic electronics, optoelectronics, and medicinal chemistry.
properties
IUPAC Name |
4-bromo-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJHFGQCHKNNJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-9H-carbazole | |
CAS RN |
3652-89-9 | |
Record name | 4-Bromocarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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